molecular formula C10H4Cl4 B14646427 1,3,6,7-Tetrachloronaphthalene CAS No. 55720-42-8

1,3,6,7-Tetrachloronaphthalene

Cat. No.: B14646427
CAS No.: 55720-42-8
M. Wt: 265.9 g/mol
InChI Key: BULBRUKKSUUPNT-UHFFFAOYSA-N
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Description

1,3,6,7-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of four chlorine atoms attached to the naphthalene ring at positions 1, 3, 6, and 7. This compound has a molecular formula of C10H4Cl4 and a molecular weight of 265.951 g/mol . Chlorinated naphthalenes, including this compound, are known for their persistence in the environment and potential toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6,7-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3), at elevated temperatures. The reaction proceeds via electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,6,7-Tetrachloronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.

    Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes.

    Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) facilitate electrophilic substitution reactions.

Major Products

    Oxidation: Chlorinated naphthoquinones.

    Reduction: Partially dechlorinated naphthalenes.

    Substitution: Naphthalene derivatives with various functional groups.

Scientific Research Applications

1,3,6,7-Tetrachloronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,6,7-Tetrachloronaphthalene involves its interaction with biological molecules and cellular pathways. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of xenobiotic-metabolizing enzymes. This activation leads to the induction of enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics. The compound’s chlorinated structure also contributes to its persistence and bioaccumulation in living organisms .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetrachloronaphthalene
  • 2,3,6,7-Tetrachloronaphthalene
  • 1,3,5,7-Tetrachloronaphthalene

Comparison

1,3,6,7-Tetrachloronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and environmental behavior. For example, 2,3,6,7-Tetrachloronaphthalene has a different chlorine substitution pattern, affecting its solubility and interactions with other molecules . The unique arrangement of chlorine atoms in this compound also impacts its binding affinity to biological receptors and its overall toxicity profile.

Properties

IUPAC Name

1,3,6,7-tetrachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-6-1-5-2-9(13)10(14)4-7(5)8(12)3-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULBRUKKSUUPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=C(C=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204268
Record name 1,3,6,7-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55720-42-8
Record name Naphthalene, 1,3,6,7-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6,7-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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